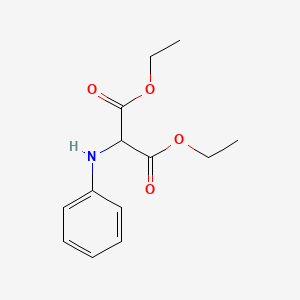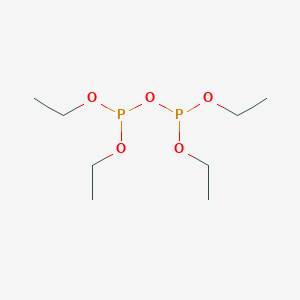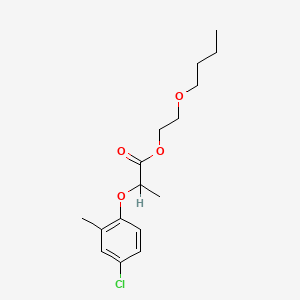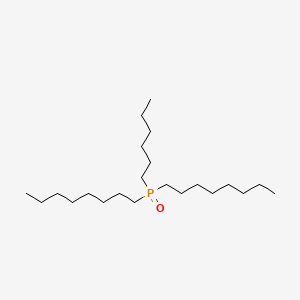
Diphenylphenylphosphonat
Übersicht
Beschreibung
Diphenyl phenylphosphonate is a chemical compound with the molecular formula C18H15O3P . It is used in research and development .
Synthesis Analysis
Diphenyl phosphinic acid has been used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The synthesis of phosphonic acid from diphenyl phosphonates can be prepared under acidic conditions .Molecular Structure Analysis
The molecular structure of Diphenyl phenylphosphonate is represented by the InChI code: 1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H .Chemical Reactions Analysis
Diphenylphosphinic acid was used as an efficient and simple catalyst for the synthesis of α-aminophosphonates by multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical And Chemical Properties Analysis
Diphenyl phenylphosphonate is a solid at room temperature . It has a molecular weight of 310.29 Da . The density is 1.2±0.1 g/cm3, boiling point is 425.2±18.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Synthese von Anti-HIV- und Antikrebs-Pronukleotiden
Diphenylphenylphosphonat wird bei der Synthese von elektrisch neutralen und geladenen Anti-HIV- und Antikrebs-Pronukleotiden verwendet. Diese Anwendung nutzt die Reaktivität der Verbindung bei der Bildung von Bindungen mit Nukleobasen, die dann in DNA- oder RNA-Stränge eingebaut werden, was möglicherweise die Virusreplikation oder das Wachstum von Krebszellen hemmt .
Hydrolysestudien
Die Verbindung dient als Zwischenprodukt bei Hydrolysestudien, bei denen ihre Phosphonatesterbindungen unter bestimmten Bedingungen gespalten werden. Diese Forschung ist wichtig für das Verständnis des chemischen Verhaltens von Phosphonaten und die Entwicklung von Verfahren zur Herstellung von Phosphinsäuren und Phosphonsäuren .
Enzymkatalysierte Reaktionen
Die Forschung hat die enzymkatalysierte Hydrolyse von Diphenylalkylphosphonaten, einschließlich this compound, untersucht. Dies ist besonders relevant in biologischen Systemen, wo solche Reaktionen verwendet werden können, um die Enzymspezifität und -kinetik zu untersuchen .
Strukturdynamik und photophysikalische Eigenschaften
this compound wird mit Hilfe der Fourier-Transform-Infrarotspektroskopie (FTIR) untersucht, um seine Strukturdynamik, Polymorphie und Phasenumwandlungen in Kristallen und Flüssigkristallverbindungen zu untersuchen. Diese Studien sind entscheidend für das Verständnis der supramolekularen Organisation und der Schwingungen funktioneller Gruppen in Bezug auf die molekulare Geometrie und Packung .
Wirkmechanismus
Target of Action
Diphenyl phenylphosphonate is a phosphonate compound that has been used in the synthesis of electrically neutral and charged antiviral and anticancer pronucleotides . The primary targets of this compound are the cellular enzymes responsible for the phosphorylation of nucleoside analogs .
Mode of Action
Diphenyl phenylphosphonate, also known as diphenyl H-phosphonate (DPHP), is a phosphonylating reagent. It has an electron-withdrawing effect due to the presence of phenyl groups, making the phosphorus center sufficiently electrophilic to effect a rapid transesterification with alcohols, including nucleosides . This interaction with its targets results in the formation of phosphorylated nucleoside analogs, which are crucial for exerting antiviral or anticancer activity .
Biochemical Pathways
The biochemical pathways affected by diphenyl phenylphosphonate involve the phosphorylation of nucleoside analogs. These analogs must be phosphorylated into a nucleosid-5’-yl phosphate or triphosphate by means of cellular or viral kinases to exert antiviral or anticancer activity . Diphenyl phenylphosphonate aids in this process by delivering already phosphorylated nucleoside analogs into the cell .
Pharmacokinetics
Its role in the synthesis of pronucleotides suggests that it may have a significant impact on the bioavailability of these compounds .
Result of Action
The result of diphenyl phenylphosphonate’s action is the formation of phosphorylated nucleoside analogs. These compounds, after entering the cell, undergo chemical or enzyme-assisted conversion into nucleotides with a free phosphate residue that can demonstrate biological activity . This process is crucial for the antiviral or anticancer activity of these compounds .
Safety and Hazards
Zukünftige Richtungen
Phosphinic and phosphonic acids are of great importance due to their biological activity . They are known as antibacterial agents and have been used in the treatment of DNA virus and retrovirus infections . Future research could focus on exploring the optimal reaction conditions for the hydrolysis of P-esters .
Eigenschaften
IUPAC Name |
[phenoxy(phenyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMXXVCZQOOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184560 | |
| Record name | Phosphonic acid, phenyl-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3049-24-9 | |
| Record name | Diphenyl P-phenylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3049-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, phenyl-, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl phenylphosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, phenyl-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)











